molecular formula C15H16F4N6 B2606750 5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine CAS No. 2034330-02-2

5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine

Cat. No.: B2606750
CAS No.: 2034330-02-2
M. Wt: 356.329
InChI Key: CCEWTXBWRQLTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine is a synthetic small molecule of significant interest in early-stage drug discovery, particularly in the field of kinase inhibition . Its molecular structure incorporates key pharmacophoric elements commonly associated with bioactive compounds: an aminopyrimidine head, a central piperidine spacer, and a trifluoromethyl-substituted pyrimidine tail. The piperidine ring is a frequently employed structural motif in FDA-approved therapeutics, often used to optimize physicochemical properties and serve as a scaffold for pharmacophoric groups . The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability. The compound's core value for researchers lies in its potential as a protein kinase inhibitor (PKI). Protein kinases are crucial enzymes regulating cell growth, proliferation, and differentiation, making them prominent therapeutic targets, especially in oncology . The structural analogy of this compound to known kinase inhibitors, such as those based on the 5-trifluoromethyl-2-phenylpyrimidine skeleton, suggests a probable mechanism of action involving competitive binding at the ATP-binding site of kinase targets . This binding can disrupt downstream signaling pathways responsible for uncontrolled cell proliferation. Researchers can utilize this compound as a chemical probe to explore novel kinase targets or as a lead structure for the development of new therapeutic agents for conditions driven by dysregulated kinase activity. Its design follows the pharmacophore integration strategy, combining an aminopyrimidine hinge-binding motif with a lipophilic trifluoromethyl group to access deep hydrophobic pockets in the kinase domain . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions and in accordance with all applicable local and federal regulations.

Properties

IUPAC Name

5-fluoro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F4N6/c1-9-22-12(15(17,18)19)6-13(23-9)25-4-2-11(3-5-25)24-14-20-7-10(16)8-21-14/h6-8,11H,2-5H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEWTXBWRQLTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC3=NC=C(C=N3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine exhibit promising anticancer properties. For instance, derivatives of pyrimidine have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. Studies have shown that modifications to the pyrimidine structure can enhance cytotoxicity against various cancer cell lines, making this compound a candidate for further investigation in cancer therapeutics .

Antiviral Properties
The compound's structural features suggest potential antiviral activity. Pyrimidine derivatives have been explored as inhibitors of viral replication, particularly against RNA viruses. The presence of fluorine atoms may enhance the lipophilicity and bioavailability of the molecules, which is crucial for antiviral efficacy. Preliminary studies indicate that compounds with similar frameworks can inhibit viral enzymes, warranting further exploration of 5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine in antiviral drug development .

Inhibitors of Enzymatic Activity

Kinase Inhibition
The compound has been evaluated for its ability to inhibit specific kinases involved in signaling pathways related to cancer and other diseases. Kinases are pivotal in regulating cellular functions, and their dysregulation is often linked to pathological conditions. In vitro assays have demonstrated that certain derivatives can effectively inhibit the activity of kinases such as PI3K and mTOR, which are critical in cancer metabolism and growth .

Enzyme Selectivity
Selectivity is a key factor in drug design, and studies suggest that 5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine may exhibit favorable selectivity profiles against various enzyme targets. This selectivity could minimize off-target effects and enhance therapeutic outcomes .

Structure–Activity Relationship Studies

Optimization of Pharmacological Properties
The unique structure of 5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine allows for extensive structure–activity relationship (SAR) studies. Researchers can modify different moieties on the molecule to optimize its potency, selectivity, and pharmacokinetic properties. Such modifications can lead to improved efficacy and reduced toxicity profiles .

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityDemonstrated cytotoxic effects on various cancer cell lines; potential as a chemotherapeutic agent
Antiviral PropertiesInhibition of viral replication observed; structural modifications enhance activity
Kinase InhibitionEffective inhibition of PI3K and mTOR; implications for cancer treatment

Mechanism of Action

The mechanism of action of 5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and trifluoromethyl groups can enhance its binding affinity and selectivity, modulating biological pathways and exerting desired effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Biological Activity Synthesis Complexity
5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine 5-F, 6-CF₃, 2-CH₃ on pyrimidine; piperidin-4-yl linkage ~422.3 (est.) Likely kinase inhibition* High (fluorine/CF₃)
N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 4-OCH₃, 2-F, 6-CH₃; phenyl groups ~458.5 Antibacterial/antifungal Moderate
N-(6-morpholinopyridin-3-yl)-5-nitro-4-(4-(trifluoromethyl)phenoxy)pyrimidin-2-amine 5-NO₂, morpholino group; phenoxy-CF₃ ~490.4 Undisclosed (likely therapeutic) High (nitro group)
{1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}...}acetonitrile Isonicotinoyl-piperidine; pyrrolo[2,3-d]pyrimidine ~551.5 JAK1/JAK2 inhibition Very high

*Inferred from structural similarity to JAK inhibitors in patents .

  • Fluorine vs. Methoxy/Ethoxy Groups: The 5-fluoro substituent in the target compound enhances electronegativity and lipophilicity compared to methoxy or ethoxy groups in analogues like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine . This likely improves membrane permeability and target engagement.

Crystallographic and Conformational Insights

  • Hydrogen Bonding: Unlike N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, which forms intramolecular N–H⋯N bonds , the target compound’s fluorine may disrupt such interactions, altering solubility and crystal packing.
  • Dihedral Angles : The dihedral angles between pyrimidine and aryl rings in analogues range from 2.7° to 86.1°, influencing binding pocket compatibility . The target compound’s CF₃ group may enforce a specific conformation for optimal target engagement.

Research Findings and Implications

  • Therapeutic Potential: Structural alignment with JAK inhibitors suggests utility in inflammatory and autoimmune disorders .
  • Optimization Challenges : The CF₃ group, while beneficial for stability, complicates synthesis and may require advanced purification techniques .
  • Future Directions: Comparative studies with analogues like N-(6-morpholinopyridin-3-yl)-5-nitro-4-(4-(trifluoromethyl)phenoxy)pyrimidin-2-amine could elucidate substituent-specific effects on pharmacokinetics.

This analysis underscores the importance of fluorine and trifluoromethyl groups in modulating the biological and physicochemical profiles of pyrimidine derivatives. Further experimental validation is needed to confirm the target compound’s specific applications.

Biological Activity

5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine (CAS Number: 2034330-02-2) is a novel compound that has garnered attention in pharmacological research for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

The molecular formula of the compound is C15H16F4N6C_{15}H_{16}F_4N_6, with a molecular weight of approximately 356.32 g/mol. The structure of the compound includes a fluorinated pyrimidine and a piperidine moiety, which are known to influence biological activity.

PropertyValue
CAS Number2034330-02-2
Molecular FormulaC15H16F4N6
Molecular Weight356.32 g/mol

Research indicates that the compound may act as an allosteric modulator of certain receptors, particularly metabotropic glutamate receptors (mGluRs). Allosteric modulators can enhance or inhibit receptor activity without directly activating the receptor themselves. This mechanism is significant in drug design, especially for conditions such as anxiety and schizophrenia where modulation of glutamate signaling is crucial .

Antipsychotic Potential

Studies have shown that compounds similar to 5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine exhibit antipsychotic-like effects in rodent models. For example, certain positive allosteric modulators of mGluR5 have demonstrated efficacy in reversing amphetamine-induced hyperlocomotion, which is predictive of antipsychotic activity . This suggests that the compound may share similar pathways and could be investigated further for its potential therapeutic effects.

Neuroprotective Effects

The trifluoromethyl group present in the molecule has been associated with increased potency in various biological activities. Research indicates that compounds containing this group can enhance neuroprotective effects and improve cognitive functions by modulating neurotransmitter systems . The structural features of 5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine may contribute to these beneficial effects.

Study on mGluR Modulation

A significant study explored the role of mGluR5 allosteric modulators in anxiety models. The findings indicated that compounds acting on this receptor could reduce anxiety-like behaviors in rodents without causing sedation or motor impairment, highlighting a potential therapeutic window for drugs targeting mGluR5 . Given that 5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine may act similarly, it warrants further investigation.

Efficacy in Cognitive Enhancement

Another research effort focused on the cognitive-enhancing properties of mGluR5 modulators. The study found that certain compounds improved performance in cognitive tasks and could potentially be developed for treating cognitive deficits associated with neurodegenerative diseases . This aligns with the proposed mechanisms for 5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine and suggests avenues for future research.

Q & A

Q. Q1. What synthetic routes are commonly employed for the preparation of 5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step protocols, starting with the functionalization of pyrimidine cores. Key steps include:

  • Nucleophilic substitution to introduce the piperidine moiety.
  • Suzuki coupling or Buchwald-Hartwig amination for aryl-amine bond formation (common in pyrimidine derivatives) .
  • Fluorination using agents like Selectfluor® or DAST to incorporate the 5-fluoro group.

Q. Optimization strategies :

  • Catalysts : Palladium catalysts (e.g., Pd(dba)₂) enhance coupling efficiency .
  • Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature : Controlled heating (80–120°C) minimizes side reactions .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Basic Question

Q. Q2. Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • X-ray crystallography : Resolves dihedral angles between pyrimidine and piperidine rings (e.g., deviations <1.01 Å from planarity) and hydrogen-bonding networks (N–H⋯N interactions) .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., piperidine CH₂ at δ 2.5–3.5 ppm) and trifluoromethyl signals (δ ~110–120 ppm in ¹⁹F NMR) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ with <3 ppm error).

Advanced Question

Q. Q3. How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer: Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., MIC values in antifungal studies using CLSI guidelines) .
  • Purity : HPLC-MS quantifies impurities; ≥98% purity is critical for reproducibility .
  • Structural analogs : Compare with derivatives (e.g., 4-chlorophenyl vs. 4-methoxyphenyl substituents) to isolate substituent effects .
  • Meta-analysis : Aggregate data from multiple studies (e.g., using RevMan®) to identify trends .

Advanced Question

Q. Q4. What structure-activity relationship (SAR) insights guide the design of pyrimidine-based derivatives like this compound?

Answer:

  • Trifluoromethyl groups : Enhance metabolic stability and lipophilicity (logP reduction by ~0.5–1.0) .
  • Piperidine substitution : 4-Position substitution optimizes steric bulk for target binding (e.g., kinase inhibition) .
  • Fluorine placement : 5-Fluoro on pyrimidine improves electronegativity and π-stacking interactions .
    Methodology :
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) across analogs.
  • Computational modeling : DFT calculations predict electronic effects of substituents .

Advanced Question

Q. Q5. How do computational methods predict the binding affinity of this compound to biological targets?

Answer:

  • Molecular docking (AutoDock/Vina) : Simulates ligand-receptor interactions (e.g., pyrimidine ring in ATP-binding pockets) .
  • Molecular dynamics (MD) : Assesses stability of binding poses (RMSD <2 Å over 100 ns simulations).
  • Free energy calculations (MM/PBSA) : Estimates ΔG binding (e.g., −30 to −50 kJ/mol for kinase targets) .

Advanced Question

Q. Q6. What strategies evaluate the compound’s stability under varying experimental conditions?

Answer:

  • Forced degradation studies :
    • pH stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC .
    • Thermal stress : Heat at 40–80°C; TGA/DSC identifies decomposition points .
  • Light sensitivity : UV/Vis spectroscopy tracks photodegradation (λmax shifts >5 nm indicate instability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.